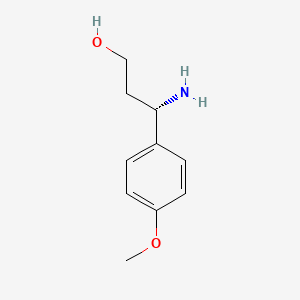

(s)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

Description

Overview of Chiral Amino Alcohols in Organic Synthesis

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter. This unique structural feature makes them exceptionally versatile in organic synthesis. They serve as crucial intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their ability to form metal complexes also makes them important in catalysis. alfa-chemistry.com

The development of synthetic methods for producing chiral β-amino alcohols has been a significant focus for organic chemists. westlake.edu.cn These methods include aldol (B89426) additions, Mannich reactions, hydrogenation of ketones or amines, and ring-opening reactions of epoxides or aziridines. westlake.edu.cn However, these techniques can be limited by substrate specificity and the need for multi-step syntheses, which can increase costs. westlake.edu.cn Recent research has focused on developing more efficient catalytic strategies to construct these valuable compounds from readily available starting materials. westlake.edu.cn

Stereochemical Considerations and Enantiomeric Purity in Chiral Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in pharmacology. nih.gov The two mirror-image forms of a chiral molecule are called enantiomers. nih.gov While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different behaviors in a chiral environment, such as the human body. nih.gov

This difference in biological activity is critical in drug development. One enantiomer of a drug may be responsible for its therapeutic effects, while the other may be inactive or even cause harmful side effects. nih.govpatsnap.com A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. patsnap.comrsc.org

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs, emphasizing the need to characterize the activity of each enantiomer. nih.gov The pharmaceutical industry has increasingly focused on developing single-enantiomer drugs to improve therapeutic outcomes and minimize adverse effects. americanpharmaceuticalreview.com This shift necessitates robust methods for chiral separation and the determination of enantiomeric purity, which is a measure of the excess of one enantiomer over the other in a mixture. americanpharmaceuticalreview.com

Research Trajectory and Importance of (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol in Modern Synthetic Chemistry

This compound is a specific chiral amino alcohol that has garnered attention in synthetic chemistry. Its structure, featuring a stereocenter at the carbon bearing the amino group and a methoxy-substituted phenyl ring, makes it a valuable building block for more complex molecules. The presence of the methoxy (B1213986) group can influence the compound's lipophilicity, potentially affecting its biological interactions.

While the specific applications of this compound are part of ongoing research, its importance lies in its role as a chiral synthon. Chiral synthons are molecular fragments that introduce a specific stereochemistry into a target molecule during its synthesis. The ability to incorporate a defined stereocenter is crucial in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. The availability of specific enantiomers like this compound is essential for chemists aiming to construct complex chiral molecules with precise three-dimensional structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMCHUIUINGOD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428119 | |

| Record name | (S)-beta-(4-Methoxyphenyl)alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886061-27-4 | |

| Record name | (γS)-γ-Amino-4-methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886061-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-beta-(4-Methoxyphenyl)alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 3 Amino 3 4 Methoxyphenyl Propan 1 Ol and Its Stereoisomers

Strategies for Asymmetric Synthesis

Asymmetric synthesis provides direct access to enantiomerically enriched products, minimizing the loss of material associated with classical resolution. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations.

Chiral auxiliary-mediated synthesis is a robust method for controlling stereochemistry. wikipedia.orgsigmaaldrich.com In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, a stereogenic molecule that directs the stereochemical course of subsequent reactions. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically pure product, and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries for the synthesis of chiral β-amino alcohols include Evans oxazolidinones and pseudoephedrine. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by first converting it into a pseudoephedrine amide with a carboxylic acid. wikipedia.org The α-proton of the carbonyl group can be removed by a base to form an enolate. This enolate then reacts with an electrophile, with the stereochemistry of the addition being directed by the chiral auxiliary. wikipedia.org

A typical sequence for synthesizing a related β-amino alcohol using an oxazolidinone auxiliary involves:

Acylation of a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone). wikipedia.org

A stereoselective aldol (B89426) reaction between the resulting N-acyloxazolidinone's enolate and an appropriate aldehyde. This step establishes two new stereocenters with high diastereoselectivity. wikipedia.org

Removal of the chiral auxiliary by hydrolysis or another method to release the chiral β-hydroxy acid, which can then be converted to the target β-amino alcohol through further functional group manipulations. wikipedia.org

While this method is powerful, it requires additional steps for the attachment and removal of the auxiliary. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones and imines. Ruthenium (Ru) complexes are particularly effective catalysts for this transformation, often using isopropanol (B130326) as a benign hydrogen source. nih.govacs.org This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohols with high enantioselectivity (>99% ee) and yield. nih.gov

The synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol via this route could start from a suitable precursor like 3-amino-1-(4-methoxyphenyl)prop-2-en-1-one or a protected α-ketoamine. The catalyst, typically a chiral Ru-diamine complex, facilitates the transfer of hydrogen from a donor molecule, creating the stereocenter at the carbonyl or imine carbon with high fidelity. A study demonstrated that a Ru-Macho catalyst can effectively promote the formation of α-chiral amines from racemic secondary alcohols and a chiral sulfinamide via a hydrogen borrowing strategy, achieving high diastereoselectivity (up to >95:5 dr). acs.org

| Catalyst Precursor | Ligand | Substrate Type | Product | Yield | Diastereomeric Ratio (dr) | Ref |

| [Ru3(CO)12] | N-phenyl-2-(dicyclohexylphosphino)pyrrole | Secondary Alcohols | Secondary Amines | High | N/A | acs.org |

| Ru-Macho | PNP-type pincer | Racemic Secondary Alcohols | α-Chiral Sulfinylamines | 31-89% | >95:5 | acs.org |

| Ru complex | 2-amino-2-methylpropan-1-ol | N-(tert-butylsulfinyl)imines | Sulfinylamines | High | High | acs.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. The amino acid L-proline is a highly effective catalyst for various transformations, including the Mannich reaction. 20.210.105nih.gov The direct, three-component Mannich reaction involves an aldehyde, an amine, and a ketone, and can be used to construct β-amino carbonyl compounds with high enantioselectivity. nih.govsci-hub.cat

To synthesize a precursor for this compound, one could employ a proline-catalyzed Mannich reaction between 4-methoxybenzaldehyde, an amine (like p-anisidine), and a ketone (like acetone). nih.govsci-hub.cat The reaction proceeds via an enamine intermediate formed between proline and the ketone. sci-hub.cat This enamine then attacks the imine generated in situ from the aldehyde and amine, leading to the formation of a β-amino ketone with high stereocontrol. sci-hub.cat Subsequent reduction of the ketone functionality furnishes the desired β-amino alcohol. Research has shown that using acetaldehyde (B116499) as the nucleophile in proline-catalyzed Mannich reactions with N-Boc-imines can yield β-amino aldehydes with very high enantioselectivities. 20.210.105

| Aldehyde | Amine | Ketone | Catalyst | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) | Ref |

| Aromatic Aldehydes | p-Anisidine | Acetone | L-Proline | 95:5 to >99:1 | 92-96% | nih.gov |

| Various Aldehydes | N-Boc-imines | Acetaldehyde | (S)-Proline | N/A | High | 20.210.105 |

| Benzaldehyde (B42025) | p-Toluenesulfonamide | 1,2-Diphenylethanone | Quinidine thiourea | >99:1 | 97% | nih.gov |

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. mdpi.com Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. rsc.org Kinetic resolution separates enantiomers based on their different reaction rates with an enzyme.

For racemic 3-amino-3-(4-methoxyphenyl)propan-1-ol (B1272173), enzymatic resolution via enantioselective N-acylation is a viable strategy. In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), selectively catalyzes the acylation of the amino group of one enantiomer, leaving the other enantiomer unreacted. nih.govbeilstein-journals.org The acylated product can then be easily separated from the unreacted amino alcohol. For example, porcine pancreatic lipase (PPL) has been shown to catalyze the enantioselective acylation of the amino group in related amino alcohols. rsc.org The choice of solvent and acyl donor is critical for achieving high selectivity. rsc.orgresearchgate.net This method allows for the isolation of one enantiomer in high enantiomeric purity, although the theoretical maximum yield for that enantiomer is 50%. libretexts.org

| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Ref |

| Porcine Pancreatic Lipase (PPL) | 2-aminobutan-1-ol | Ethyl acetate | Ethyl acetate | Amide & Amido-ester | >95% | rsc.org |

| Candida antarctica Lipase B (CAL-B) | 4-arylbut-3-en-2-ols | Vinyl propionate | DIPE | (R)-ester | 90-99% | researchgate.net |

| Burkholderia cepacia Lipase (PS IM) | Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Water (hydrolysis) | DIPE | (2R,3S)-acid | 100% | nih.gov |

| Novozym 435 | Phenylglycinol | Fatty acids | Solvent-free | N-acyl phenylglycinol | High regioselectivity | nih.gov |

Asymmetric Catalysis

Classical Synthetic Routes and Precursor Transformations

Classical methods typically involve the synthesis of a racemic mixture of the target compound, followed by resolution. A common precursor for 3-amino-3-arylpropan-1-ols is the corresponding β-amino acid or its ester.

For instance, 3-amino-3-(4-methoxyphenyl)propionic acid can be synthesized and then reduced to the desired amino alcohol. The synthesis of the racemic amino acid can be achieved through a one-pot reaction using 4-methoxybenzaldehyde, malonic acid, and ammonium (B1175870) acetate. google.com The resulting 3-amino-3-(4-methoxyphenyl)propionic acid can then be reduced to racemic 3-amino-3-(4-methoxyphenyl)propan-1-ol using a reducing agent like lithium aluminum hydride (LiAlH₄). google.com The racemic amino alcohol would then require resolution into its separate enantiomers, for example, by forming diastereomeric salts with a chiral acid like (S)-mandelic acid or a derivative of tartaric acid. google.comresearchgate.net

Reductive Amination Protocols

Reductive amination is a highly versatile and widely employed method for synthesizing amines from carbonyl compounds. youtube.commasterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine without being isolated. libretexts.org For the synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, a suitable carbonyl precursor such as 3-hydroxy-1-(4-methoxyphenyl)propan-1-one would be reacted with an ammonia (B1221849) source.

The key to a successful one-pot reductive amination is the choice of reducing agent. The reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature and its ability to act in slightly acidic conditions (pH ~5-6) that favor iminium ion formation. youtube.com Another common and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also selective for the iminium ion. masterorganicchemistry.com Catalytic hydrogenation using H₂ gas with catalysts like palladium on carbon (Pd/C) or Raney Nickel is another effective method. youtube.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~5-6 | Highly selective for imines/iminiums over ketones/aldehydes; allows for one-pot reactions. masterorganicchemistry.com | Toxic cyanide byproduct; moisture sensitive. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Acetic Acid | Less toxic than NaBH₃CN; highly effective for a wide range of substrates; does not require strict pH control. masterorganicchemistry.com | Stoichiometric use; can be less reactive for hindered ketones. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas (1 atm to high pressure), Pd/C, PtO₂, or Raney Ni, Ethanol/Methanol | "Green" process with water as the only byproduct; catalyst can be recovered. youtube.com | Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkenes, alkynes). |

| Borane (B79455) Complexes (e.g., BH₃·THF) | THF | Can reduce the imine and may also be used for subsequent reduction of other groups if desired. | Less selective than other reagents; can also reduce the starting carbonyl if not controlled. youtube.com |

Reduction of Ketone Precursors (e.g., Amino Ketones)

The asymmetric reduction of prochiral ketones is one of the most powerful methods for producing chiral secondary alcohols. mdpi.com In the context of synthesizing this compound, a key intermediate would be the corresponding amino ketone, 3-amino-1-(4-methoxyphenyl)propan-1-one. The stereoselective reduction of the ketone functionality to a hydroxyl group provides the desired (S)-alcohol configuration.

A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂). mdpi.com The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one face of the carbonyl group, leading to high enantioselectivity. acs.org

More recently, transition metal-catalyzed asymmetric transfer hydrogenation has emerged as a highly efficient and practical alternative. acs.org These methods often use ruthenium catalysts complexed with chiral diamine ligands. acs.org The hydrogen source is typically formic acid or isopropanol, avoiding the need for high-pressure hydrogen gas. acs.org These reactions can be highly effective even for unprotected amino ketones, offering a more direct route. acs.org

Table 2: Selected Findings in Asymmetric Reduction of Ketones

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Oxazaborolidine/BH₃ (CBS Reduction) | Aryl methyl ketones | Good to Excellent | 91–98% ee | mdpi.com |

| Ru-Diamine Complex / HCOOH | Unprotected α-amino ketones | High | >99% ee | acs.org |

| Engineered Amine Dehydrogenase (AmDH) | α-hydroxy ketones | High Conversion (91-99%) | >99% ee | nih.gov |

Nucleophilic Substitution Reactions from Halogenated Precursors

A classical approach to forming carbon-nitrogen bonds is through nucleophilic substitution (Sₙ2) reactions. For the synthesis of this compound, this strategy would involve a chiral precursor where a halogen atom serves as a leaving group at the C3 position. An example precursor would be (R)-3-chloro-3-(4-methoxyphenyl)propan-1-ol. The stereochemistry of the precursor must be inverted relative to the desired product because the Sₙ2 reaction proceeds with an inversion of configuration at the chiral center.

The nitrogen nucleophile can be ammonia, although this can lead to over-alkylation, producing secondary and tertiary amines as byproducts. A more controlled approach is to use an ammonia equivalent, such as sodium azide (B81097) (NaN₃), to displace the halide. The resulting azido-alcohol can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). Another common nucleophile is potassium phthalimide (B116566), in a process known as the Gabriel synthesis. The resulting phthalimide derivative is then cleaved, typically with hydrazine, to release the primary amine. This method effectively prevents over-alkylation. nih.gov A related approach involves the ring-opening of a chiral epoxide by an amine nucleophile. google.com

Synthesis from Carboxylic Acid Precursors (e.g., 3-Amino-3-(4-methoxyphenyl)propionic Acid)

Another synthetic pathway begins with the corresponding β-amino acid, (S)-3-Amino-3-(4-methoxyphenyl)propionic acid. This approach leverages the availability of chiral amino acids, which can often be prepared via established asymmetric methods. The core transformation required is the selective reduction of the carboxylic acid functional group to a primary alcohol without affecting the existing chiral center or the amino group.

Direct reduction of an amino acid is challenging due to the formation of a stable carboxylate salt with the basic amino group. Therefore, a protection-reduction-deprotection sequence is typically necessary. The amino group is first protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The protected amino acid can then be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid directly, but milder conditions are often preferred. A common method is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) and then reduce the ester with a reagent like LiAlH₄ or diisobutylaluminium hydride (DIBAL-H). Alternatively, the protected carboxylic acid can be reduced with borane complexes like BH₃·THF. Following the reduction, the protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final amino alcohol. google.com

One-Pot Multicomponent Reactions (for related β-amino acids)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. mdpi.com Several MCRs have been developed for the synthesis of β-amino alcohols and related β-amino derivatives. nih.govacs.org

One such approach involves the in-situ generation of an imine from an aldehyde (e.g., 4-methoxybenzaldehyde) and an amine, which then undergoes a nucleophilic addition. For instance, a titanium-mediated reaction can assemble an aryl amine, a ketone, and an alcohol in a one-pot synthesis through the nucleophilic radical addition of ketyl radicals to ketimines generated in situ. nih.govnih.gov

Another powerful strategy is the A³ coupling reaction, which combines an alkyne, an aldehyde, and an amine to form a propargylamine. This intermediate can then be hydrogenated in the same pot to yield the corresponding saturated alkylamine. By using a multifunctional catalyst system, such as ruthenium nanoparticles and copper N-heterocyclic carbenes on a silica (B1680970) support, this entire tandem sequence can be performed efficiently. acs.org While these methods may not directly yield the target molecule in a single step, they provide rapid access to structurally related and complex amino alcohols, demonstrating the power of MCRs in modern organic synthesis.

Chemical Reactivity and Derivatization of S 3 Amino 3 4 Methoxyphenyl Propan 1 Ol

Transformations Involving the Hydroxyl Group

The primary alcohol functionality in (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is a key site for various chemical modifications, including oxidation, esterification, and etherification reactions.

Oxidation Reactions (e.g., to Aldehydes or Ketones)

The primary hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde or, under more vigorous conditions, a carboxylic acid. The selective oxidation to the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, is another effective method. For instance, the oxidation of a similar compound, 3-aminopropan-1-ol, has been studied, indicating the susceptibility of the alcohol group to oxidation. rsc.org In the context of this compound, such a reaction would yield (S)-3-amino-3-(4-methoxyphenyl)propanal.

Under stronger oxidizing conditions, using reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), the primary alcohol can be oxidized to a carboxylic acid, which would result in the formation of (S)-3-amino-3-(4-methoxyphenyl)propanoic acid. It is important to note that the amino group may require protection, for example, by acylation, to prevent its own oxidation or other side reactions.

| Reagent | Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | (S)-3-amino-3-(4-methoxyphenyl)propanal | Anhydrous solvent (e.g., CH2Cl2) |

| Dess-Martin periodinane (DMP) | (S)-3-amino-3-(4-methoxyphenyl)propanal | Anhydrous solvent (e.g., CH2Cl2) |

| Potassium permanganate (KMnO4) | (S)-3-amino-3-(4-methoxyphenyl)propanoic acid | Basic, aqueous conditions, followed by acidification |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (S)-3-amino-3-(4-methoxyphenyl)propyl acetate.

Etherification, the conversion of the alcohol to an ether, can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce (S)-3-methoxy-1-(4-methoxyphenyl)propan-1-amine. The amino group may need to be protected to avoid N-alkylation.

| Reaction Type | Reagent | Product |

| Esterification | Acetic anhydride, pyridine | (S)-3-amino-3-(4-methoxyphenyl)propyl acetate |

| Etherification | 1. Sodium hydride (NaH)2. Methyl iodide (CH3I) | (S)-3-methoxy-1-(4-methoxyphenyl)propan-1-amine |

Transformations Involving the Amino Group

The primary amino group in this compound is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases.

Acylation Reactions

The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. For example, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-((S)-3-hydroxy-1-(4-methoxyphenyl)propyl)acetamide. This reaction is often used as a method to protect the amino group during other transformations.

| Reagent | Product |

| Acetyl chloride, triethylamine | N-((S)-3-hydroxy-1-(4-methoxyphenyl)propyl)acetamide |

| Benzoyl chloride, pyridine | N-((S)-3-hydroxy-1-(4-methoxyphenyl)propyl)benzamide |

Alkylation Reactions

The primary amine can be alkylated by reaction with alkyl halides. ncert.nic.in However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. A more selective method for mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This approach protects and activates the amine group, allowing for selective monoalkylation. Following chelation, deprotonation and reaction with an alkyl halide, followed by mild acidic hydrolysis, releases the mono-N-alkylated product. For instance, this method could be employed to synthesize (S)-3-(methylamino)-3-(4-methoxyphenyl)propan-1-ol.

| Method | Reagent | Product |

| Direct Alkylation | Methyl iodide | Mixture of mono-, di-, and tri-alkylated products |

| Chelation with 9-BBN | 1. 9-BBN2. Base3. Alkyl halide4. Mild acid | Mono-N-alkylated amino alcohol |

Formation of Schiff Bases and Imines

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. wikipedia.org This reaction typically occurs under acidic or basic catalysis and involves the formation of a hemiaminal intermediate followed by dehydration. wikipedia.org For example, reacting the amino alcohol with benzaldehyde (B42025) in a suitable solvent would yield (S,E)-2-(4-methoxyphenyl)-4-phenyl-1-oxa-4-azaspiro[4.5]decane. The formation of Schiff bases is a versatile reaction used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.netmdpi.comresearchgate.netnih.gov

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | (S,E)-N-benzylidene-3-(4-methoxyphenyl)-3-aminopropan-1-ol |

| Acetone | (S)-N-(propan-2-ylidene)-3-(4-methoxyphenyl)-3-aminopropan-1-ol |

Dual Functional Group Reactivity and Selective Transformations

The chemical architecture of this compound features two distinct reactive centers: a primary amine and a primary alcohol. This duality of functional groups allows for a diverse range of chemical transformations, yet it also presents a challenge in achieving selective derivatization of one group in the presence of the other. The strategic manipulation of these functional groups is pivotal for the synthesis of complex derivatives and is typically accomplished through the use of protecting groups or by exploiting the inherent differences in reactivity of the amine and hydroxyl moieties under specific reaction conditions.

The primary amine, being more nucleophilic than the primary alcohol, is the more reactive site under many standard acylation and alkylation conditions. Conversely, the hydroxyl group's reactivity can be enhanced, or it can be made to react preferentially under conditions that deactivate the amine, such as in a highly acidic medium where the amine is protonated. The selective transformation of one functional group allows for the subsequent modification of the other, enabling the synthesis of a wide array of derivatives with tailored properties.

Selective N-Protection

The selective protection of the amino group is a common initial step in the derivatization of this compound. This strategy temporarily masks the reactivity of the amine, allowing for subsequent reactions to be carried out exclusively at the hydroxyl terminus. A widely employed protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which forms a stable carbamate (B1207046) that can be readily removed under acidic conditions.

The synthesis of (S)-3-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propan-1-ol is a testament to this selective transformation. This compound is commercially available, indicating that its preparation is a well-established and routine procedure in organic synthesis. The reaction typically involves the treatment of the parent amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

Table 1: Selective N-Protection of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | (S)-3-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propan-1-ol |

With the amine function protected, the hydroxyl group of the resulting N-Boc derivative is available for a variety of transformations, such as acylation to form esters or alkylation to form ethers.

Selective O-Acylation

Achieving selective acylation of the hydroxyl group in the presence of the more nucleophilic amine requires specific reaction conditions that deactivate the amino group. One effective strategy is to perform the reaction in a strongly acidic medium. Under such conditions, the amine is protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic and thus does not compete in the acylation reaction.

This chemoselective O-acylation can be accomplished using acyl halides or carboxylic anhydrides in the presence of a strong acid like trifluoroacetic acid (TFA). This method allows for the direct formation of O-acyl derivatives from the unprotected amino alcohol.

Table 2: Selective O-Acylation of this compound

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acyl chloride or Carboxylic anhydride | Trifluoroacetic acid (TFA) | O-acyl-(S)-3-amino-3-(4-methoxyphenyl)propan-1-ol |

This approach is particularly useful for introducing ester functionalities to the propanol (B110389) backbone while leaving the amine available for subsequent reactions or for its intrinsic biological activity in the final molecule.

Sequential Derivatization

The ability to selectively protect one functional group allows for the sequential derivatization of this compound, opening avenues for the creation of more complex molecules. A typical synthetic sequence would involve:

Selective N-protection: The amino group is first protected, for instance, with a Boc group.

Derivatization of the hydroxyl group: The free hydroxyl group of the N-protected intermediate can then be acylated, alkylated, or otherwise modified.

Deprotection of the amino group: Finally, the protecting group on the amine is removed to yield a derivative that is modified at the hydroxyl position while retaining a free amino group.

This stepwise approach provides precise control over the chemical modification of the molecule, enabling the synthesis of a diverse library of compounds for various research applications.

Applications of S 3 Amino 3 4 Methoxyphenyl Propan 1 Ol in Advanced Organic Synthesis

As Chiral Building Blocks

The inherent chirality of (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol makes it an excellent starting material for asymmetric synthesis. It serves as a chiral scaffold, enabling the introduction of stereocenters into target molecules with a high degree of control.

Construction of Complex Chiral Molecules

Chiral auxiliaries are instrumental in diastereoselective synthesis, a strategy that relies on the temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction. While specific examples detailing the use of this compound as a chiral auxiliary in the construction of complex molecules are not extensively documented in publicly available literature, the broader class of 1,2- and 1,3-amino alcohols is widely employed for this purpose. osi.lvnih.govelsevierpure.com These auxiliaries can be attached to a prochiral substrate to direct the approach of a reagent, leading to the formation of one diastereomer in preference to another. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. For instance, chiral auxiliaries like pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.govharvard.edu

Synthesis of Enantiopure Intermediates

The synthesis of enantiopure intermediates is a critical step in the production of many pharmaceuticals and other biologically active compounds. ub.edu this compound, being an enantiomerically pure compound itself, can be utilized as a starting material to generate other valuable chiral intermediates. enamine.netresearchgate.net For example, the amino and hydroxyl groups can be selectively protected and then the molecule can be elaborated through various synthetic transformations. This approach is part of the "chiral pool" strategy, where a readily available enantiopure natural product is used as a starting point for the synthesis of a more complex target molecule. ub.edu While direct literature examples for this specific compound are sparse, the conversion of racemic alcohols to enantiopure butanoates through lipase (B570770) catalysis and subsequent Mitsunobu esterification highlights a general strategy that could be applicable. ub.edu

As Ligand Precursors in Catalysis

The presence of both a primary amine and a hydroxyl group in this compound makes it an ideal precursor for the synthesis of chiral ligands for asymmetric catalysis.

Chiral Ligands for Asymmetric Catalysis (e.g., Schiff Base Ligands)

The condensation of the primary amine of this compound with an aldehyde or ketone readily forms a chiral Schiff base (imine). These Schiff bases, often containing additional coordinating atoms from the aldehyde or ketone fragment, are highly effective ligands for a variety of metal-catalyzed asymmetric reactions. The resulting metal complexes can create a chiral environment around the metal center, enabling the enantioselective transformation of substrates.

Schiff bases derived from amino acids and other chiral amino alcohols have been extensively studied and shown to form stable complexes with various transition metals. nih.gov These complexes have been successfully employed as catalysts in a range of asymmetric transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal-Schiff Base Complexes

| Asymmetric Reaction | Metal | Ligand Type |

| Oxidation | Vanadium | Schiff Base |

| Epoxidation | Manganese | Salen (Schiff Base) |

| Cyclopropanation | Copper | Schiff Base |

| Aldol (B89426) Reaction | Zinc | Schiff Base |

This table represents common applications of Schiff base ligands in asymmetric catalysis; specific examples utilizing ligands derived from this compound require further investigation.

Role in Metal-Mediated and Organocatalytic Transformations

Beyond forming well-defined metal complexes, this compound and its derivatives can also play a direct role in catalysis. The amino and hydroxyl groups can act as binding sites for both metal ions and organic substrates, facilitating stereocontrolled reactions.

In the realm of organocatalysis , chiral amino alcohols themselves can act as catalysts. researchgate.netnih.gov The amine group can form a transient iminium or enamine ion with a carbonyl compound, while the hydroxyl group can participate in hydrogen bonding to orient the substrate and control the stereochemical outcome of the reaction. researchgate.netchemicalbook.com Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions. researchgate.net

Precursors for Heterocyclic Compound Synthesis (e.g., 1,2,5-thiadiazoles)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov The functional groups present in this compound make it a potential precursor for the synthesis of various heterocyclic systems.

One such target is the 1,2,5-thiadiazole (B1195012) ring system. While the direct cyclization of a 1,3-amino alcohol to a 1,2,5-thiadiazole is not a commonly reported transformation, the synthesis of this heterocycle often proceeds from 1,2-diamines. nih.gov A plausible synthetic route could involve the conversion of the hydroxyl group of this compound into another amino group, thus forming a chiral 1,3-diamine. This diamine could then undergo cyclization with a sulfur-containing reagent, such as sulfur monochloride or thionyl chloride, to yield the desired chiral 1,2,5-thiadiazole derivative. nih.gov The synthesis of 1,2,5-thiadiazole-1,1-dioxides, another class of related heterocycles, can be achieved through the condensation of diketones with sulfamide.

The development of synthetic routes to novel chiral heterocyclic compounds from readily available building blocks like this compound remains an active area of research.

Theoretical and Computational Investigations of S 3 Amino 3 4 Methoxyphenyl Propan 1 Ol

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular-level characteristics of (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol.

Computational studies allow for the detailed analysis of the electronic structure and vibrational properties of this compound. The electronic structure determines the distribution of electrons within the molecule, influencing its reactivity and intermolecular interactions. Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated to predict the molecule's three-dimensional geometry.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous aromatic and amino alcohol compounds provide a framework for understanding its properties. For instance, DFT calculations on similar molecules, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, have been used to optimize molecular geometry and analyze electronic properties. researchgate.net Such calculations typically employ basis sets like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Vibrational frequency analysis, another output of quantum chemical calculations, can predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency. These calculated frequencies can be compared with experimental IR spectra to confirm the structure and identify functional groups. For example, in related β-amino ketones, characteristic vibrational frequencies for N-H, C=O, and other functional groups are identified and compared with theoretical data. researchgate.net

Table 1: Predicted Molecular Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Geometry | Non-planar structure with specific bond lengths and angles determined by the sp3 hybridization of the propanol (B110389) chain and the planar nature of the phenyl ring. The dihedral angles would define the overall conformation. | Inferred from general principles of organic chemistry and DFT studies on similar substituted aromatic compounds. researchgate.net |

| Dipole Moment | A significant dipole moment is expected due to the presence of polar -OH and -NH2 groups, as well as the methoxy (B1213986) group on the aromatic ring. | Based on the presence of heteroatoms (O, N) with high electronegativity, a common feature in quantum chemical studies of polar molecules. nih.gov |

| Vibrational Frequencies | Characteristic IR peaks for O-H stretching (around 3300-3500 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching, and C-N stretching are predicted. | Based on established IR spectroscopy correlation tables and computational studies on molecules with similar functional groups. researchgate.net |

The flexibility of the propan-1-ol side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.

Computational methods, such as rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step, can map out the conformational landscape. Studies on substituted prolines and cyclobutane-alpha-amino acid derivatives have demonstrated the utility of combining experimental techniques like NMR with computational methods to understand conformational preferences. nih.govnih.gov For this compound, the key dihedral angles would be around the C-C bonds of the propanol chain and the C-N bond. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a likely factor influencing the conformational preference, leading to a more compact, folded structure in certain low-energy conformers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net In computational studies of related aza-Michael adducts, the HOMO and LUMO energies were calculated using DFT. For example, in one study, the HOMO and LUMO energies for a β-amino ketone were found to be -5.46 eV and -1.74 eV, respectively. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely the amino group and the methoxy-substituted phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the molecule, representing potential sites for nucleophilic attack. The analysis of the spatial distribution of these orbitals provides valuable information about the regioselectivity of its reactions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high energy level due to the presence of electron-donating amino and methoxy groups. | Indicates the molecule's ability to act as an electron donor (nucleophile). The higher the HOMO energy, the more reactive it is towards electrophiles. |

| LUMO Energy | Relatively high energy level, typical for molecules without strong electron-withdrawing groups. | Indicates the molecule's ability to act as an electron acceptor (electrophile). A higher LUMO energy suggests lower reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A moderate to large energy gap is expected, suggesting reasonable kinetic stability. | A larger gap implies higher stability and lower chemical reactivity. It is a key parameter in assessing the molecule's potential for various chemical transformations. researchgate.net |

| Orbital Localization | The HOMO is likely localized on the nitrogen atom of the amino group and the π-system of the methoxy-phenyl ring. The LUMO is likely distributed over the aromatic ring and the propanol chain. | The localization of these orbitals helps in predicting the sites of reaction. Electrophilic attack is likely at the sites of high HOMO density, while nucleophilic attack would target areas of high LUMO density. researchgate.net |

Reaction Mechanism Studies Related to its Synthesis and Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. A likely synthetic route to this compound involves the aza-Michael addition of an amine to a suitable α,β-unsaturated carbonyl compound, followed by reduction.

Theoretical studies of the aza-Michael reaction have been conducted to understand its mechanism in detail. researchgate.netauburn.edu These studies often map the potential energy surface of the reaction, identifying transition states and intermediates. The calculations can elucidate the role of catalysts and solvents in the reaction. For example, computational work has shown that polar protic solvents can accelerate the aza-Michael reaction through hydrogen bonding interactions and stabilization of charged intermediates. auburn.edu The reaction can proceed through various pathways, and computational analysis helps to determine the most favorable one by comparing the activation energies of different routes. researchgate.net

Transformations of the amino and hydroxyl groups of this compound, such as acylation, alkylation, or oxidation, can also be studied computationally. By modeling the reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of these transformations, providing guidance for synthetic planning.

In Silico Design of Novel Derivatives for Chemical Research

In silico design involves using computational methods to design new molecules with desired properties before their actual synthesis. This approach can save significant time and resources in the research and development process. Starting from the core structure of this compound, novel derivatives can be designed by modifying its functional groups or scaffold.

For example, derivatives could be designed by:

Substituting the phenyl ring: Introducing different substituents at various positions on the phenyl ring can modulate the electronic properties and steric bulk of the molecule.

Modifying the amino group: The primary amine can be converted to secondary or tertiary amines, amides, or other nitrogen-containing functional groups.

Altering the hydroxyl group: The alcohol can be esterified, etherified, or replaced with other functional groups.

Computational tools can then be used to predict the properties of these virtual derivatives. Properties such as electronic characteristics (HOMO/LUMO energies), lipophilicity (logP), and potential for specific intermolecular interactions can be calculated. This allows for the screening of a large virtual library of compounds to identify candidates with promising characteristics for specific applications in chemical research, such as catalysis or materials science. This approach of designing and evaluating novel derivatives in silico has been successfully applied to various classes of compounds. bldpharm.com

Q & A

Q. What are the common synthetic routes for (S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 4-methoxybenzene with a chlorinated acylating agent (e.g., 3-chloropropionyl chloride) using Lewis acid catalysts like AlCl₃ . Subsequent steps include nucleophilic substitution (e.g., ammonia for amination) and stereoselective reduction. For example, sodium borohydride in methanol selectively reduces ketones to alcohols while preserving stereochemistry . A key intermediate, 3-amino-1-(4-methoxyphenyl)propan-2-one, is reduced to the final product under controlled conditions.

Table 1 : Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Product |

|---|---|---|

| Acylation | 3-Chloropropionyl chloride, AlCl₃, anhydrous solvent | 1-Chloro-3-(4-methoxyphenyl)propan-2-one |

| Amination | NH₃, NaOMe | 3-Amino-1-(4-methoxyphenyl)propan-2-one |

| Reduction | NaBH₄/MeOH, 0–25°C | This compound |

Q. How is the stereochemistry of this compound established during synthesis?

- Methodological Answer : Stereochemistry is controlled via chiral catalysts or enantioselective reduction . For example, using (R)- or (S)-BINAP ligands with transition metals (e.g., Ru) in asymmetric hydrogenation ensures high enantiomeric excess (ee) . Alternatively, chiral starting materials (e.g., enantiopure amino alcohols) guide stereochemical outcomes during nucleophilic substitution .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR verify the methoxyphenyl, amino, and hydroxyl groups. Key signals include δ 3.8 ppm (OCH₃), δ 1.5–2.5 ppm (CH₂), and δ 4.5–5.0 ppm (OH) .

- Chiral HPLC/CE : Separates enantiomers to confirm ee ≥ 98% .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 195.2 (C₁₀H₁₅NO₂) .

Advanced Research Questions

Q. How do reaction conditions influence yield and enantiomeric excess in the synthesis?

- Methodological Answer :

- Temperature : Lower temperatures (0–5°C) during reduction minimize racemization .

- Catalyst Loading : Ru-BINAP (2 mol%) achieves >90% ee in asymmetric hydrogenation .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates .

- Contradictions : Some studies report reduced ee with NaBH₄ due to competing pathways; LiAlH₄ may improve stereoselectivity but requires anhydrous conditions .

Q. What are the observed biological activities of this compound and its derivatives?

- Methodological Answer :

- Antimicrobial Activity : Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

- Anticancer Potential : IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

- Enzyme Interactions : Inhibits tyrosine kinases (Ki = 0.8 µM) by binding to ATP pockets, validated via X-ray crystallography .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and protocols (e.g., MTT vs. resazurin assays) .

- Structural Analogs : Compare activities of fluorophenyl () and chlorophenyl () analogs to isolate electronic effects.

- SAR Studies : Modify the hydroxyl/amino groups to assess their roles in target binding .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina models binding to kinase domains (PDB: 1ATP). The methoxyphenyl group shows π-π stacking with Phe82 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the hydroxyl group and Asp184 .

- QSAR Models : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.